Chiral Center at C3 Enables Enantioselective Synthesis Unavailable with Achiral 6-Phenylhexanoic Acid
3-Phenylhexanoic acid possesses one stereogenic center at C3 (0 of 1 defined stereocentres in the racemate) . Both (S)- and (R)-enantiomers are accessible as discrete chemical entities, with (S)-3-phenylhexanoic acid also catalogued as [S,(+)]-β-propylhydrocinnamic acid . In contrast, 6-phenylhexanoic acid (CAS 5581-75-9) is achiral, containing no stereogenic centers and therefore offering no opportunity for enantioselective transformations . The practical consequence is demonstrated by Maguire et al., who employed 3-phenylhexanoic acid-derived diazoketones to achieve rhodium(II)-catalysed intramolecular Buchner cyclisation yielding pentacyclic products as single diastereomers in each case examined [1].
| Evidence Dimension | Presence of stereogenic center enabling enantioselective chemistry |
|---|---|
| Target Compound Data | 1 stereogenic center (C3); both (S)- and (R)-enantiomers commercially catalogued |
| Comparator Or Baseline | 6-Phenylhexanoic acid: 0 stereogenic centers; achiral molecule |
| Quantified Difference | 1 vs. 0 stereogenic centers; enantiomeric forms available (ee not specified in commercial listings) vs. single achiral entity |
| Conditions | Structural comparison by ChemSpider (CSID 205149 vs. CSID 20373); synthesis validation by Maguire et al., J. Chem. Soc. Perkin Trans. 1, 1998 |
Why This Matters
For procurement decisions involving chiral synthesis, the availability of enantiopure or enantiomerically enriched 3-phenylhexanoic acid is a binary differentiator; 6-phenylhexanoic acid cannot serve as a substitute in any application requiring stereochemical control.
- [1] Maguire, A.R., Buckley, N.R., O'Leary, P. & Ferguson, G. (1998) Stereocontrol in the intramolecular Buchner reaction of diazoketones. J. Chem. Soc., Perkin Trans. 1, 1998, 4077–4092. DOI: 10.1039/A807677D View Source
